N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide
Description
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide is a complex organic compound with a unique structure that combines a fluorenyl group with an acetamide moiety
Properties
CAS No. |
138816-01-0 |
|---|---|
Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(3-phenacyl-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C23H19NO2/c1-15(25)24-22-13-18-11-17-9-5-6-10-20(17)21(18)12-19(22)14-23(26)16-7-3-2-4-8-16/h2-10,12-13H,11,14H2,1H3,(H,24,25) |
InChI Key |
DPJFZDXZKWIPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide . This intermediate is then subjected to cyclodehydration in sulfuric acid to yield the desired fluorenyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-Oxo-2-phenylethyl)-1,3-thiazol-2(3H)-ylidene)acetamide: Shares a similar core structure but with a thiazole ring instead of a fluorenyl group.
N-(2-Oxo-2-phenylethyl)acetamide: A simpler compound that serves as an intermediate in the synthesis of more complex molecules.
Uniqueness
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide is unique due to its combination of a fluorenyl group with an acetamide moiety. This structure imparts specific chemical and physical properties that make it suitable for various applications, particularly in medicinal chemistry and materials science.
Biological Activity
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.30 g/mol. The compound features a fluorenyl core, which is known for its stability and ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 9H-fluorene derivatives with acetic anhydride in the presence of a catalyst. This method allows for the formation of the amide bond effectively while maintaining the integrity of the fluorenyl structure.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| PC3 (Prostate Cancer) | 20 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 25 | Inhibition of cell migration |
Antimicrobial Activity
This compound has also shown antimicrobial properties against various bacterial strains. It is particularly effective against Gram-positive bacteria, suggesting its potential as a lead compound in developing new antibiotics.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 50 |
| Bacillus subtilis | 15 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.
- DNA Interaction : Preliminary studies suggest that it can bind to DNA, potentially interfering with replication and transcription processes.
- Modulation of Signaling Pathways : It may affect various signaling pathways associated with cell growth and survival, including the MAPK/ERK pathway.
Case Studies
A recent study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent response in inhibiting cell viability, highlighting its potential as a chemotherapeutic agent.
Study Summary
In vitro experiments were conducted on MCF-7 and PC3 cells, where treatment with varying concentrations of the compound resulted in significant decreases in cell viability after 48 hours. The study concluded that further investigation into its mechanism could provide insights into novel cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
